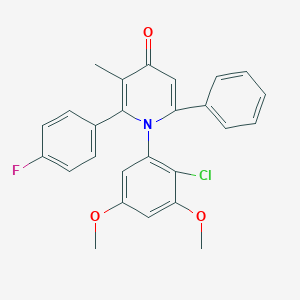

二苯硼酸酐

描述

它是一种白色至黄色的固体,对水分敏感,熔点为 135-140°C 。该化合物用于各种化学反应,并在科学研究中应用广泛,尤其是在离子通道和氨基酸分离的研究中。

科学研究应用

作用机制

二苯基硼酸酐的作用机制涉及它与离子通道的相互作用,特别是 TRPV3 离子通道。已知该化合物可以扩张 TRPV3 离子通道的孔,导致离子通量方向性的丧失和对大阳离子的通透性增加 。所涉及的分子靶点和途径包括离子通道结构和功能的调节,这会影响细胞过程,例如信号转导和离子稳态。

准备方法

二苯基硼酸酐可以通过多种方法合成。一种常见的合成路线是在受控条件下,使苯基硼酸与三氧化二硼发生反应。反应通常需要甲苯等溶剂,并在高温下进行,以促进酸酐的形成 。工业生产方法可能涉及类似的工艺,但规模更大,并增加纯化步骤,以确保最终产品具有所需的纯度和质量。

化学反应分析

相似化合物的比较

二苯基硼酸酐可以与其他含硼化合物进行比较,例如:

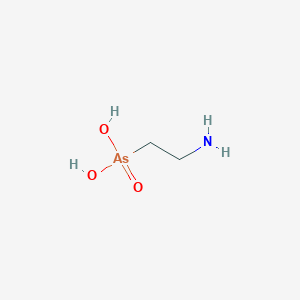

2-氨基乙氧基二苯基硼酸 (2-APB): 两种化合物都用于与离子通道相关的研究,但 2-APB 更常用于间隙连接通道阻断剂.

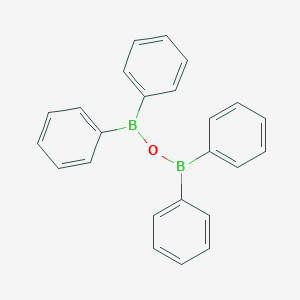

三苯基硼烷: 该化合物用于有机合成,与二苯基硼酸酐相比,具有不同的反应性和应用.

4-联苯硼酸: 该化合物用于合成药物和其他有机化合物。二苯基硼酸酐在形成硼杂环戊二酮和与离子通道的特定相互作用方面的独特能力使其在某些研究应用中具有价值。

属性

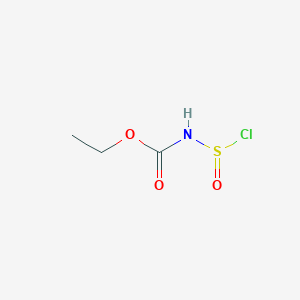

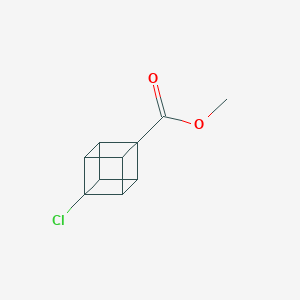

IUPAC Name |

diphenylboranyloxy(diphenyl)borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20B2O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)27-26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNQFEECGHGUHBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1)(C2=CC=CC=C2)OB(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20B2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344425 | |

| Record name | Diphenylborinic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4426-21-5 | |

| Record name | Diphenylborinic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does diphenylborinic anhydride exert its anti-oxidative effects in biological systems?

A1: Research suggests that diphenylborinic anhydride exhibits anti-oxidative activity through its ability to react with hydrogen peroxide (H2O2) and generate phenolic compounds. These phenolic compounds, in turn, contribute to reducing oxidative stress. [] For instance, in a study investigating ischemia/reperfusion-induced heart injury in rats, diphenylborinic anhydride demonstrated a protective effect by scavenging H2O2 and reducing oxidative damage. []

Q2: What is the role of diphenylborinic anhydride in regulating adipogenesis?

A2: Diphenylborinic anhydride has been shown to activate the transient receptor potential vanilloid 3 (TRPV3) channel, which plays a role in suppressing adipocyte differentiation. [] Studies have shown that diphenylborinic anhydride, by activating TRPV3, can inhibit the expression of adipogenic genes, ultimately leading to reduced adipogenesis and weight gain in mice fed high-fat diets. []

Q3: How does diphenylborinic anhydride affect cell signaling pathways related to adipogenesis?

A3: Activation of TRPV3 by diphenylborinic anhydride disrupts adipogenesis by inhibiting the phosphorylation of insulin receptor substrate 1 and downstream signaling through the phosphoinositide 3-kinase/Akt/forkhead box protein O1 axis. [] This inhibition ultimately leads to the suppression of adipogenic gene expression and reduced adipocyte differentiation. []

Q4: Can diphenylborinic anhydride be used to synthesize unsymmetrical diboranes?

A4: Yes, diphenylborinic anhydride can be utilized in the synthesis of unsymmetrical diboranes through diborane metathesis reactions. [] Reacting diphenylborinic anhydride with magnesium-centered pinacolatoboryl nucleophiles leads to B-O bond activation, generating the unsymmetrical diborane. []

Q5: What is known about the structural characteristics of diphenylborinic anhydride?

A5: Diphenylborinic anhydride forms a five-membered hydroxamic acid chelate structure when reacted with N′-hydroxy-N-[(1-hydroxycyclohexyl)methyl]benzamide. [] Crystallographic studies reveal a B-envelope conformation for the BONCO ring within this complex. []

Q6: Are there any known applications of diphenylborinic anhydride in organic synthesis?

A6: Diphenylborinic anhydride serves as a Lewis acid catalyst in organic synthesis, facilitating cycloaddition reactions of unesterified acrylic acids. [] This catalytic activity has proven beneficial in achieving high product yields under solvent-free conditions, offering environmental advantages. []

Q7: How does diphenylborinic anhydride interact with fluorescent molecules?

A7: Diphenylborinic anhydride acts as a Lewis acid and forms Lewis-pair adducts with certain fluorescent molecules like 2-(2′-Aminophenyl)benzothiazole (o-ABT) and 2-(2′-Hydroxyphenyl)benzothiazole (HBT). [, ] These interactions influence the molecules' fluorescence properties, often leading to shifts in emission wavelengths and enhanced fluorescence intensity. [, ]

Q8: Can you provide an example of diphenylborinic anhydride impacting a molecule's fluorescence in nanoparticle form?

A8: When diphenylborinic anhydride interacts with 2-(2′-Aminophenyl)benzothiazole (o-ABT) in nanoparticles, it induces a ground-state prototropy in o-ABT. [] This results in characteristic dual fluorescence, attributed to emission from both the enamine and imine tautomers of o-ABT within the nanoparticles. []

Q9: Does diphenylborinic anhydride affect cellular electrophysiology?

A9: Research indicates that diphenylborinic anhydride, along with its analog 2-aminoethoxydiphenyl borate (2-APB), can block electrical coupling in vascular smooth muscle cells by inhibiting gap junctions. [] Additionally, these compounds have been shown to inhibit voltage-gated potassium channels, albeit at higher concentrations. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。